molecular formula C21H24N2O6S B2633444 Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 903245-31-8

Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2633444
CAS RN: 903245-31-8
M. Wt: 432.49
InChI Key: NXDGZGPFVAROOR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a carboxylate ester, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the pyridine ring, the introduction of the acetyl and benzamido groups, and the esterification of the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that the molecule may have a rigid, cyclic structure. The acetyl, benzamido, and ester groups could potentially introduce additional complexity to the molecule’s structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, while the ester could be subject to hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is involved in various synthetic processes, demonstrating its versatility in organic chemistry. For instance, it participates in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, showcasing its potential in creating complex organic structures (Zhu, Lan, & Kwon, 2003). Additionally, its derivatives have been synthesized for antioxidant activity studies, indicating its potential in medicinal chemistry applications (Zaki et al., 2017).

Heterocyclic Compound Synthesis

The compound also serves as a precursor in the synthesis of new heterocycles, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. These processes highlight the compound's utility in generating structurally diverse heterocyclic compounds, which are crucial in the development of new pharmaceuticals (El-Kashef et al., 2010).

Photophysical Properties

Research into the photophysical properties of related thieno[2,3-b]pyridine derivatives has been conducted, shedding light on the potential application of these compounds in materials science, particularly in the development of optical materials with specific fluorescence characteristics (Ershov et al., 2019).

Antimycobacterial Activity

Further modifications of related compounds have led to the development of derivatives with potent antimycobacterial activity. This research demonstrates the potential of ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and its derivatives in contributing to the fight against tuberculosis, showcasing the compound's relevance in medicinal chemistry (Nallangi et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were being studied as a potential drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications .

properties

IUPAC Name

ethyl 6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-5-29-21(26)17-13-9-10-23(12(2)24)11-16(13)30-20(17)22-19(25)14-7-6-8-15(27-3)18(14)28-4/h6-8H,5,9-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGZGPFVAROOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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